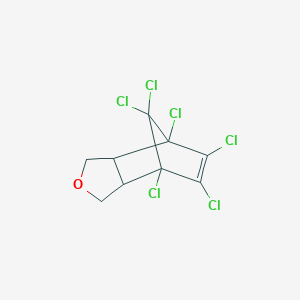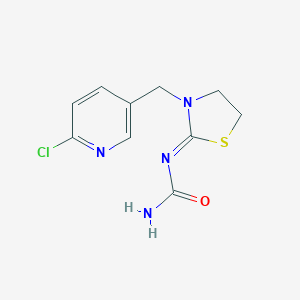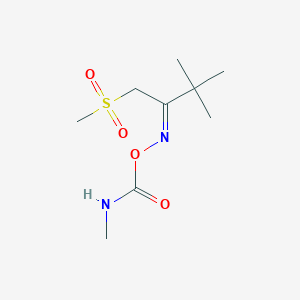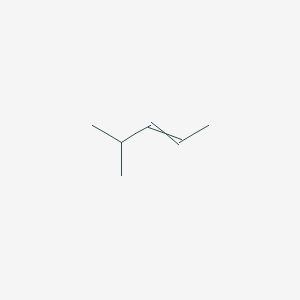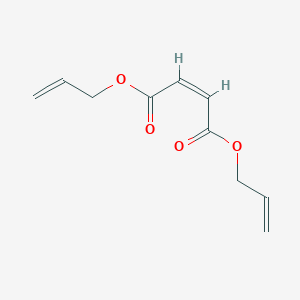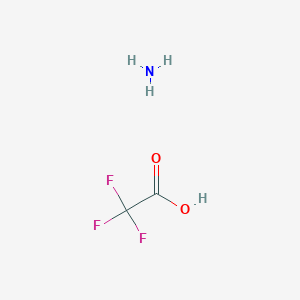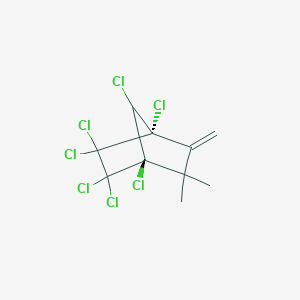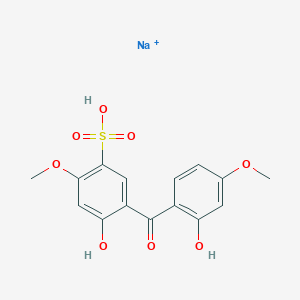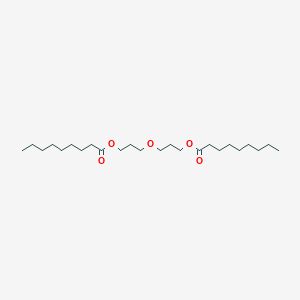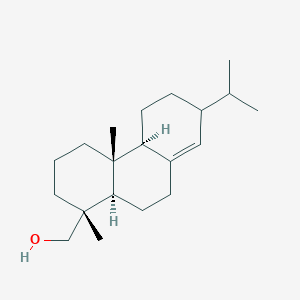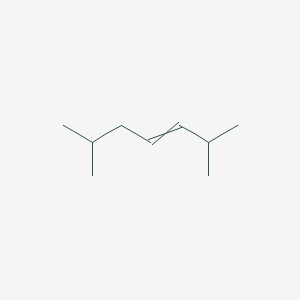
2,6-Dimethylhept-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylhept-3-ene is an organic compound with the molecular formula C9H18. It is a hydrocarbon belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond. This compound is known for its structural simplicity and is often used in various chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,6-Dimethylhept-3-ene can be synthesized through several methods. One common approach involves the dehydration of 2,6-dimethyl-4-heptanol using a strong acid such as sulfuric acid or phosphoric acid. The reaction typically occurs under elevated temperatures to facilitate the elimination of water and formation of the double bond.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic dehydrogenation of 2,6-dimethylheptane. This process involves the use of metal catalysts such as platinum or palladium at high temperatures and pressures to achieve the desired conversion.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to 2,6-dimethylheptane using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Chlorine or bromine in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: 2,6-Dimethylheptan-3-ol, 2,6-Dimethylheptan-3-one, or 2,6-Dimethylheptanoic acid.
Reduction: 2,6-Dimethylheptane.
Substitution: 2,6-Dimethyl-3,4-dichloroheptane or 2,6-Dimethyl-3,4-dibromoheptane.
Aplicaciones Científicas De Investigación
2,6-Dimethylhept-3-ene is utilized in various scientific research applications:
Chemistry: It serves as a model compound for studying alkene reactions and mechanisms.
Biology: It is used in the synthesis of biologically active molecules and as a precursor in the production of pharmaceuticals.
Medicine: The compound is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the manufacture of specialty chemicals, polymers, and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethylhept-3-ene primarily involves its reactivity at the carbon-carbon double bond. This site is susceptible to electrophilic addition reactions, where electrophiles attack the electron-rich double bond, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions employed.
Comparación Con Compuestos Similares
- 2,5-Dimethylhept-3-ene
- 2,6-Dimethylheptane
- 2,6-Dimethyl-4-heptanol
Comparison: 2,6-Dimethylhept-3-ene is unique due to its specific double bond position and the presence of two methyl groups at the 2 and 6 positions. This structural arrangement influences its reactivity and the types of reactions it can undergo compared to its isomers and related compounds. For instance, 2,5-Dimethylhept-3-ene has a different double bond position, affecting its chemical behavior and reactivity.
Propiedades
Número CAS |
2738-18-3 |
|---|---|
Fórmula molecular |
C9H18 |
Peso molecular |
126.24 g/mol |
Nombre IUPAC |
(E)-2,6-dimethylhept-3-ene |
InChI |
InChI=1S/C9H18/c1-8(2)6-5-7-9(3)4/h5-6,8-9H,7H2,1-4H3/b6-5+ |
Clave InChI |
KDISTZUHDQPXDE-AATRIKPKSA-N |
SMILES |
CC(C)CC=CC(C)C |
SMILES isomérico |
CC(C)C/C=C/C(C)C |
SMILES canónico |
CC(C)CC=CC(C)C |
| 2738-18-3 | |
Pictogramas |
Flammable; Health Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2,6-Dimethylhept-3-ene influence its reactivity with ozone?
A1: this compound possesses a simple alkene functional group, which is known to react readily with ozone. Interestingly, research indicates that the presence of specific substituents near the double bond can significantly alter the reaction outcome. For instance, while 4-alkylthio-2,6-dimethylhept-3-ene undergoes the expected double bond cleavage with ozone [], certain derivatives of thiopinacolone and thiocamphor containing the this compound backbone yield products where the hydrocarbon chain remains intact []. This suggests that steric hindrance or electronic effects imposed by bulky substituents near the double bond can influence the reaction pathway. Further research is needed to fully elucidate the factors governing this intriguing reactivity pattern.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


